Gabunamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

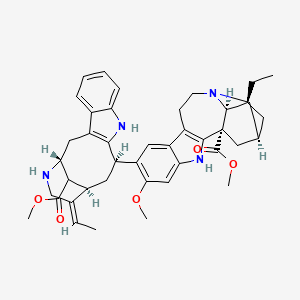

Gabunamine is an alkaloid.

Aplicaciones Científicas De Investigación

Anticancer Properties

Gabunamine has been studied for its anticancer properties, particularly its ability to induce apoptosis (programmed cell death) in cancer cells. Research indicates that it exhibits cytotoxic effects against several cancer cell lines while showing minimal toxicity to normal cells.

Case Study: Apoptosis Induction

- Cell Lines Tested :

- PANC-1 (pancreatic cancer)

- HCT-116 (colorectal cancer)

- HT29 (colorectal cancer)

Findings :

- This compound treatment resulted in a significant decrease in fluorescence intensity in treated cancer cells, indicating effective apoptosis induction compared to untreated controls .

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| PANC-1 | Induced apoptosis | ROS-mediated pathways |

| HCT-116 | Induced apoptosis | PI3K/AKT/mTOR pathway suppression |

| HT29 | Induced apoptosis | Activation of MAPKs |

Antioxidant Activity

This compound also exhibits antioxidant properties, which contribute to its potential therapeutic effects. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

Research Insights

- Studies have shown that compounds like this compound can scavenge free radicals and reduce oxidative damage in cells. This effect is beneficial not only in cancer prevention but also in the management of other oxidative stress-related conditions .

Potential in Drug Formulations

This compound's unique chemical properties make it a candidate for incorporation into drug formulations. Its ability to enhance the efficacy of existing treatments while reducing side effects is particularly promising.

Formulation Case Study

- Combination with Other Compounds : this compound can be combined with other natural compounds to create synergistic effects, enhancing overall therapeutic outcomes .

Nanotechnology Applications

The integration of this compound into nanotechnology represents a cutting-edge application area. Phenolic compounds like this compound are being explored for their roles in developing nanocarriers for drug delivery systems.

Nanocarrier Development

- Mechanism : this compound can be utilized to create nanocarriers that improve the bioavailability and targeted delivery of anticancer drugs, potentially leading to more effective treatments with fewer side effects .

| Application Area | Potential Benefits |

|---|---|

| Drug Delivery Systems | Improved targeting and reduced toxicity |

| Biosensing | Enhanced sensitivity and specificity |

Future Research Directions

While the current findings on this compound are promising, further research is necessary to fully understand its mechanisms and potential applications. Future studies should focus on:

- In vivo studies to confirm anticancer efficacy.

- Exploration of combination therapies involving this compound.

- Development of novel drug formulations utilizing this compound as a key ingredient.

Análisis De Reacciones Químicas

Chemical Reaction Optimization Strategies

The search results highlight systematic approaches to reaction optimization, such as Design of Experiments (DoE) and kinetic analysis. For example:

-

Design of Experiments (DoE) : Central composite face-centered designs were used to optimize reaction conditions (e.g., residence time, temperature, reagent equivalents) for the ortho-substitution of 2,4-difluoronitrobenzene with pyrrolidine. This method reduced variability and identified critical process factors .

-

Kinetic Studies : Reaction mechanisms, such as nucleophilic substitution pathways in the alkylation of indolphenol derivatives, were elucidated through kinetic experiments. These studies informed solvent selection and base equivalents to improve yield .

Multicomponent Reaction Insights

The Groebke–Blackburn–Bienaymé (GBB) reaction demonstrates how substrate electronic effects and steric factors influence reaction outcomes. Key trends include:

General Reaction Analysis Tools

The search results emphasize the importance of reagent tables and stoichiometric calculations for predicting theoretical yields. For example:

-

A reagent table for the reaction of 2-bromoaniline with NaNO₂ and KI highlighted stoichiometric ratios (1:1:1) and limiting reagents (2-bromoaniline)3.

-

Molar equivalents and excess reagent calculations (e.g., 20% excess KI, 60% excess NaNO₂) were critical for optimizing reaction conditions3.

Propiedades

Fórmula molecular |

C42H50N4O5 |

|---|---|

Peso molecular |

690.9 g/mol |

Nombre IUPAC |

methyl (1S,15S,17S,18S)-17-ethyl-7-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C42H50N4O5/c1-6-23-14-22-19-42(41(48)51-5)38-26(12-13-46(21-22)39(23)42)28-16-29(35(49-3)18-33(28)45-38)30-15-27-24(7-2)20-43-34(36(27)40(47)50-4)17-31-25-10-8-9-11-32(25)44-37(30)31/h7-11,16,18,22-23,27,30,34,36,39,43-45H,6,12-15,17,19-21H2,1-5H3/b24-7-/t22-,23-,27-,30+,34+,36?,39-,42+/m0/s1 |

Clave InChI |

PIUQMWWFBLVDEE-WNZMBYOVSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)OC)C(=O)OC |

SMILES isomérico |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)NC/C7=C/C)C(=O)OC)OC)C(=O)OC |

SMILES canónico |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)OC)C(=O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.